molecular formula C14H15N3O3S B2867968 (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034223-81-7

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2867968
CAS No.: 2034223-81-7
M. Wt: 305.35
InChI Key: NDGQQBZIUQBPIX-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-1-yl scaffold linked via an ether bond to a 6-methoxypyridazine ring and a thiophen-3-yl methanone group. The thiophene moiety contributes to aromatic interactions in biological targets, while the pyrrolidine ring offers conformational flexibility .

Properties

IUPAC Name

[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-19-12-2-3-13(16-15-12)20-11-4-6-17(8-11)14(18)10-5-7-21-9-10/h2-3,5,7,9,11H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGQQBZIUQBPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Methoxylation: Introduction of the methoxy group on the pyridazine ring using methanol and a suitable catalyst.

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization of an appropriate amine precursor.

    Coupling Reactions: The pyridazine and pyrrolidine rings can be coupled using an ether linkage.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a coupling reaction with the methanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Substitution reactions might occur at the pyridazine or thiophene rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of multiple heterocyclic rings which are common in bioactive molecules.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of multiple rings suggests potential interactions with DNA or proteins.

Comparison with Similar Compounds

Pyrimidine and Pyridazine Derivatives

Compound A: 1-(3-{[6-(Dimethylamino)pyrimidin-4-yl]oxy}pyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one ()

  • Structural Differences: Pyrimidine (vs. pyridazine) with dimethylamino (vs. methoxy) substituent; ethanone linker (vs. methanone).
  • Functional Impact: Dimethylamino may reduce metabolic stability compared to methoxy.

Compound B: (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone (Hypothetical analog)

  • Structural Differences : Thiophen-2-yl (vs. 3-yl) substitution.
  • Functional Impact : Thiophen-2-yl may sterically hinder interactions with planar receptors (e.g., kinases or GPCRs) compared to the 3-yl isomer .

Pyrrolidine-Modified Analogs

Compound C: (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone ()

  • Structural Differences : Hydroxyl group on pyrrolidine (vs. pyridazine-oxy); 3-methylthiophen-2-yl (vs. unsubstituted thiophen-3-yl).
  • Functional Impact: Hydroxyl group increases hydrophilicity but may reduce blood-brain barrier penetration.

Heterocyclic Methanone Derivatives

Compound D: 5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone ()

  • Structural Differences : Indole and dihydropyrazole (vs. pyrrolidine-pyridazine); pyridin-3-yl (vs. thiophen-3-yl).
  • Functional Impact: Indole’s planar structure and pyridine’s basic nitrogen may enhance kinase inhibition but reduce cannabinoid receptor affinity compared to the target compound .

Patent-Derived Complex Heterocycles

Compound E: (3,3-Difluoro-azetidin-1-yl)-[(3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-methanone ()

  • Structural Differences : Azetidine with difluoro substituents; fused triazolo-pyrazine core (vs. pyridazine).
  • Functional Impact : Increased molecular weight (>500 Da) may reduce oral bioavailability. Fluorination enhances metabolic resistance but complicates synthesis .

Key Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrrolidine-pyridazine 6-Methoxy, thiophen-3-yl ~361.4 g/mol Balanced solubility, receptor affinity
Compound A () Pyrrolidine-pyrimidine 6-Dimethylamino, thiophen-3-yl ~375.5 g/mol Higher lipophilicity, reduced stability
Compound C () Hydroxypyrrolidine 3-Methylthiophen-2-yl ~237.3 g/mol Increased hydrophilicity
Compound D () Dihydropyrazole-indole Pyridin-3-yl ~357.4 g/mol Kinase inhibition potential

Research Findings and Implications

  • Receptor Affinity: The target compound’s methoxypyridazine may mimic morpholinoethyl groups in cannabinoids (), enabling moderate CB1 binding without the metabolic liabilities of longer chains .
  • Metabolic Stability: Methoxy groups (as in the target) are less prone to oxidative metabolism compared to dimethylamino (Compound A) or tert-butyldimethylsilyl () groups .
  • Synthetic Accessibility : The absence of fluorinated or fused rings (cf. ) simplifies synthesis compared to patent-derived analogs .

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